
6-Aminohexanoic acid hydrochloride
Descripción general
Descripción
El ácido aminocaproico hidrocloruro, también conocido como 6-aminohexanoico ácido hidrocloruro, es un derivado y análogo del aminoácido lisina. Es un potente inhibidor de las enzimas que se unen a los residuos de lisina, como la plasmina, la enzima responsable de la fibrinólisis. Este compuesto es ampliamente utilizado en el campo médico para tratar y prevenir trastornos hemorrágicos debido a sus propiedades antifibrinolíticas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido aminocaproico hidrocloruro se puede sintetizar a través de la hidrólisis de ε-benzoilaminocapronitrilo o éster de δ-ftalimidobutíl malonato. Otro método implica la reordenación e hidrólisis de la oxima de ciclohexanona . La hidrólisis de la caprolactama en presencia de ácido clorhídrico también es una ruta sintética común. La reacción implica hervir la solución durante aproximadamente una hora hasta que se aclare, seguida de la evaporación hasta sequedad bajo presión reducida .
Métodos de producción industrial
En entornos industriales, el ácido aminocaproico hidrocloruro se produce a menudo mediante la hidrólisis alcalina de la caprolactama. Este proceso implica la reacción de caprolactama con hidróxido de sodio y agua a una temperatura de 115-125°C y una presión de 0,15-0,3 MPa durante aproximadamente 1,5 horas. El producto resultante se somete entonces a tratamientos de neutralización, desalinización y refinado para obtener ácido aminocaproico hidrocloruro de alta pureza .
Análisis De Reacciones Químicas
Acylation Reactions
6-AHA·HCl undergoes acylation with anhydrides and active esters to form amide-bonded derivatives. These reactions are critical for synthesizing pharmacologically active compounds or functionalized linkers.
Peptide Coupling
The compound serves as a lysine analog in peptide synthesis, enabling conjugation via its ε-amino group.
Application | Reagents/Conditions | Outcome | Source |
---|---|---|---|
Dendrimer functionalization | PAMAM G4 dendrimer, DCC/NHS in DMF | PAMAM G4-Ahx-Arg conjugate | Enhanced gene delivery efficiency due to hydrophobic spacer effect. Cytotoxicity reduced compared to unmodified dendrimers. |
Cyclic peptide synthesis | Cysteine residues, tandem peptide linkage | c[CLNSMGQDC-6-aminohexanoic acid-CLNSMGQDC] | Stabilized vascular endothelial cadherin adhesion, demonstrating therapeutic potential for vascular hyperpermeability. |
Neutralization to Free Amine
Deprotonation of 6-AHA·HCl yields the free base (6-aminohexanoic acid), a step essential for further functionalization.
Process | Reagents/Conditions | Purity/Yield | Notes |
---|---|---|---|
Triethylamine in methanol (20°C, 12h) | 6-Aminohexanoic acid | 83% yield, 99.8% purity | Residual chloride content: 0.16%. Argentometric titration validated deprotonation efficiency. |
Acetone/water recrystallization (50°C) | Crystalline free base | 88% recovery | Reduced chloride content to 0.04%, confirming high-purity isolation. |
Salt Formation and Purification
The hydrochloride salt is regenerated during purification to enhance stability and solubility.
Method | Details | Outcome | Source |
---|---|---|---|
Isopropanol reflux (80°C) | Dissolution followed by cooling to 0°C | 92% recovery of 6-AHA·HCl | XRPD confirmed crystalline Form A (basal spacing peaks at 7.99, 12.93, 16.06° 2θ). |
Biochemical Interactions
6-AHA·HCl inhibits plasminogen activation by binding to lysine-specific sites, preventing fibrinolysis.
Study | Findings | Relevance |
---|---|---|
Plasminogen binding assay (fluorescent cytometry) | IC₅₀ = 0.02 mM for H-D-Ala-Phe-Lys-EACA-NH₂ | Validates its role as a competitive inhibitor in clotting disorders. |
Complement system modulation | Inhibits C1 activation without affecting active C1 | Potential anti-inflammatory applications. |
Aplicaciones Científicas De Investigación
Medical Applications
Antifibrinolytic Agent
6-Aminohexanoic acid hydrochloride is primarily recognized for its clinical use as an antifibrinolytic drug. It is marketed under the brand name AMICAR® and is utilized to enhance hemostasis in situations where fibrinolysis contributes to bleeding. This includes surgical procedures such as cardiac surgery and conditions associated with hematological disorders and neoplastic diseases .
- Dosage Forms :
- Tablets: 500 mg and 1 g
- Syrup: 1.25 g/5 ml
- Injectable: 250 mg/ml
The mechanism of action involves the inhibition of plasminogen activation, which reduces the breakdown of fibrin clots, thus promoting clot stability during surgical interventions .
Biochemical Research
Peptide Synthesis
6-Aminohexanoic acid serves as a versatile building block in peptide synthesis due to its unique structure that allows for the modification of peptide properties. It is often employed as a linker or spacer in the development of biologically active peptides. For instance, the introduction of 6-aminohexanoic acid into peptides can enhance their stability and bioavailability by reducing susceptibility to proteolysis .
- Case Study : The peptide Ahx-SIIIA, an analog of conotoxin SIIIA, demonstrated improved analgesic properties in animal models when 6-aminohexanoic acid was incorporated into its structure. This modification resulted in a more potent inhibitor of sodium currents in nerve tissues .
Industrial Applications
Corrosion Inhibition
Recent studies have explored the use of this compound as a corrosion inhibitor for metals exposed to saline environments. A novel corrosion inhibitor known as ATP-6-AHA was developed, which showed significant effectiveness in protecting low carbon steel from corrosion in sodium chloride solutions .
- Performance Metrics :
- Corrosion Rate (CR): Reduced from 0.213 mm/y (control) to 0.072 mm/y (with ATP-6-AHA)
- Inhibition Efficiency (η): Increased to 66%
The study indicated that the intercalation of 6-aminohexanoic acid into aluminum-based compounds could effectively reduce metal degradation, showcasing its potential for industrial applications beyond pharmaceuticals .
Summary Table of Applications
Application Area | Specific Use | Mechanism/Effect |
---|---|---|
Medical | Antifibrinolytic agent | Inhibits plasminogen activation |
Biochemical Research | Peptide synthesis | Enhances stability and bioavailability |
Industrial | Corrosion inhibition | Reduces metal degradation in saline environments |
Mecanismo De Acción
El ácido aminocaproico hidrocloruro ejerce sus efectos uniéndose reversiblemente al dominio kringle del plasminógeno, bloqueando así la unión del plasminógeno a la fibrina y su activación a plasmina. Esta inhibición de los activadores del plasminógeno reduce la fibrinólisis y, en consecuencia, disminuye el sangrado . El compuesto también exhibe actividad antiplasmina, lo que contribuye aún más a sus efectos antifibrinolíticos .
Comparación Con Compuestos Similares
Compuestos similares
Ácido tranexámico: Otro agente antifibrinolítico que inhibe la activación del plasminógeno.
Ácido 4-aminometilbenzoico: Un compuesto con propiedades antifibrinolíticas similares.
Glicina: Un aminoácido natural con cierta actividad antifibrinolítica.
Singularidad
El ácido aminocaproico hidrocloruro es único debido a su inhibición específica de los activadores del plasminógeno y su doble mecanismo de acción que implica tanto la inhibición de la activación del plasminógeno como la actividad antiplasmina. Esto lo hace particularmente eficaz en el tratamiento de trastornos hemorrágicos en comparación con otros compuestos similares .
Actividad Biológica
6-Aminohexanoic acid hydrochloride, also known as ε-aminocaproic acid (EACA), is an important compound with diverse biological activities. Primarily recognized for its role as an antifibrinolytic agent, EACA inhibits the breakdown of fibrin in blood clots, making it valuable in medical applications such as treating coagulopathies and managing postoperative bleeding. This article delves into the biological activities of this compound, supported by case studies, research findings, and data tables.
The primary mechanism through which EACA exerts its biological effects is by mimicking lysine residues in fibrin. It competes with plasminogen and plasmin for binding sites on fibrin, thereby inhibiting fibrinolysis. This competitive inhibition is crucial for maintaining hemostasis during surgical procedures and in patients with bleeding disorders .
Biological Activities
- Antifibrinolytic Activity : EACA is widely used to prevent excessive bleeding by inhibiting the activity of plasmin, an enzyme responsible for fibrinolysis. Studies have shown that EACA can significantly reduce blood loss during surgeries and in patients with bleeding disorders .
- Cytotoxicity : While EACA is generally safe, some derivatives exhibit cytotoxic effects against certain cancer cell lines. For instance, specific peptide derivatives containing EACA have demonstrated inhibitory effects on the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) at higher concentrations .
- Protein Stabilization : EACA has been shown to stabilize proteins against denaturation and glycation. It protects enzymes like glucose-6-phosphate dehydrogenase from inactivation due to glycation, which is significant in maintaining cellular functions under stress conditions .
- Corrosion Inhibition : Beyond its biological applications, EACA has been studied for its corrosion-inhibiting properties in mild steel exposed to acidic environments, showcasing its versatility in both biological and industrial contexts .
Data Tables
Case Study 1: Surgical Applications
In a clinical study involving cardiac surgery patients, the administration of EACA significantly reduced postoperative bleeding compared to a control group. The study highlighted the compound's efficacy in improving patient outcomes by minimizing the need for blood transfusions .
Case Study 2: Cancer Research
A study investigating the cytotoxic effects of peptide derivatives containing EACA found that certain modifications enhanced their potency against MCF-7 cells. These findings suggest potential applications for EACA derivatives in targeted cancer therapies .
Research Findings
Recent research has expanded the understanding of EACA's role beyond antifibrinolytic activity. For example, studies have demonstrated that modified peptides incorporating EACA can enhance antimicrobial properties and improve bioavailability when used as drug delivery systems . Additionally, investigations into its use as a stabilizing agent for various proteins have opened new avenues for therapeutic applications.
Propiedades
IUPAC Name |
6-aminohexanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENOKLOQCCSDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195786 | |
Record name | Aminocaproic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4321-58-8 | |
Record name | Aminocaproic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4321-58-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aminocaproic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOCAPROIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7MVZ49RC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-aminohexanoic acid hydrochloride in the synthesis of gabexate mesylate?
A1: this compound serves as a crucial starting material in the novel synthesis of gabexate mesylate described in the research []. It reacts with aminonitrile to yield an intermediate compound (4), which is then further reacted with ethyl hydroxybenzoate to produce the desired gabexate mesylate. This new route offers a potentially more efficient and cost-effective alternative to traditional methods.
Q2: How does the use of this compound in this synthesis compare to traditional methods?
A2: Traditional synthesis methods for gabexate mesylate often rely on expensive starting materials and may involve complex reaction steps, posing challenges for large-scale production []. The research highlights that employing this compound simplifies the synthesis process and utilizes more readily available materials. This approach has the potential to reduce production costs and improve the overall efficiency of gabexate mesylate synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.